molecular formula C25H19Cl2N2O3 B12352138 CID 156588652

CID 156588652

Cat. No.: B12352138
M. Wt: 466.3 g/mol
InChI Key: CNYHGEFCPIFQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 156588652 is a unique chemical entity registered in PubChem, a public database for chemical compounds. For instance, CID entries often feature collision cross-section (CCS) values derived from ion mobility spectrometry, exact mass measurements (with ±5 ppm error tolerance), and collision-induced dissociation (CID) fragmentation patterns in mass spectrometry . Structural characterization of similar compounds (e.g., CID 72863 in ) involves GC-MS chromatograms and mass spectra to confirm molecular identity .

If this compound is a novel compound, its characterization would require:

  • Spectral data: 1H/13C NMR, IR, and high-resolution mass spectrometry (HR-MS) for structural elucidation.
  • Physicochemical properties: LogP (partition coefficient), solubility, and bioavailability scores, as exemplified by CAS 1254115-23-5 (LogP range: -0.7 to 1.83; solubility: 28.9–651.0 mg/mL) .
  • Safety data: Hazard statements (e.g., H302 for acute toxicity) and precautionary measures (e.g., P280 for handling) .

Properties

Molecular Formula

C25H19Cl2N2O3

Molecular Weight

466.3 g/mol

InChI

InChI=1S/C25H19Cl2N2O3/c1-31-18-7-2-15(3-8-18)24-23-20(21-14-17(27)6-11-22(21)28-23)12-13-29(24)25(30)32-19-9-4-16(26)5-10-19/h2-11,14,28H,12-13H2,1H3

InChI Key

CNYHGEFCPIFQJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[C]2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl

Origin of Product

United States

Chemical Reactions Analysis

CID 156588652 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols .

Scientific Research Applications

CID 156588652 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be employed in studies involving enzyme interactions and metabolic pathways. In medicine, this compound could be investigated for its potential therapeutic effects, such as its role in inhibiting specific enzymes or pathways involved in disease processes. Additionally, in industry, this compound might be utilized in the development of new materials or as a component in manufacturing processes .

Mechanism of Action

The mechanism of action of CID 156588652 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the context of its use. For instance, in a biological setting, this compound might inhibit an enzyme involved in a metabolic pathway, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 156588652 with structurally or functionally analogous compounds, based on methodologies and parameters from the evidence:

Property This compound (Inferred) CAS 1254115-23-5 CAS 1761-61-1 CID 57416287
Molecular Formula Not provided C₇H₁₄N₂O C₇H₅BrO₂ C₇H₁₄N₂O
Molecular Weight Not provided 142.20 g/mol 201.02 g/mol 142.20 g/mol
LogP (iLOGP/XLOGP3) Not provided 1.83 / -0.7 -2.47 (ESOL) 1.83 / -0.7
Solubility Not provided 86.7 mg/mL (very soluble) 0.687 mg/mL (soluble) 86.7 mg/mL (very soluble)
Bioavailability Score Not provided 0.55 0.55 0.55
Spectral Data GC-MS, CID fragmentation HR-MS, NMR IR, NMR HR-MS, NMR
Hazard Statements Not provided None listed H302 (acute toxicity) None listed

Key Findings:

This compound may belong to this class if it shares a piperazine or oxetane moiety .

Divergent Properties: CAS 1761-61-1, a brominated aromatic compound, exhibits lower solubility (0.687 mg/mL) and higher toxicity (H302) compared to non-halogenated analogues, highlighting the impact of halogenation on physicochemical and safety profiles .

Methodological Consistency : All compounds rely on tandem mass spectrometry (e.g., CID fragmentation) and chromatographic techniques (e.g., GC-MS) for identity confirmation, aligning with analytical guidelines in and .

Research Implications

  • Synthetic Optimization : The use of green chemistry protocols (e.g., A-FGO catalysts in THF for CAS 1761-61-1) could inform sustainable synthesis routes for this compound .
  • Safety Profiling : Compounds without hazard statements (e.g., CAS 1254115-23-5) may serve as safer leads compared to toxic derivatives like CAS 1761-61-1 .

Q & A

Basic Research Questions

Q. What frameworks are recommended for formulating focused research questions in chemical studies involving CID 156588652?

  • Methodological Answer : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure the question, ensuring all critical components are addressed. Additionally, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's robustness and alignment with scientific goals. For example:

  • Population: Target chemical system or biological model.
  • Intervention: Experimental treatment or analytical method.
  • Outcome: Measurable properties (e.g., reactivity, stability).
    This approach ensures clarity and testability .

Q. How should researchers design a reproducible experimental protocol for synthesizing or analyzing this compound?

  • Methodological Answer : Follow these steps:

Define controls : Include positive/negative controls and blank samples.

Specify materials : Document suppliers, purity grades, and storage conditions (e.g., anhydrous environments for moisture-sensitive compounds) .

Validate methods : Use orthogonal techniques (e.g., NMR, HPLC) to confirm compound identity and purity .

Publish detailed procedures : Provide step-by-step protocols in the "Materials and Methods" section, adhering to journal guidelines for reproducibility .

Q. What strategies optimize literature reviews for this compound-related research?

  • Methodological Answer :

  • Search terms : Combine this compound with keywords like "synthetic pathways," "spectroscopic characterization," or "biological activity."
  • Database filters : Use publication date ranges (e.g., 2015–2025) and peer-reviewed filters in Web of Science or PubMed.
  • Critical appraisal : Evaluate sources for methodological rigor using tools like CONSORT for experimental studies or STROBE for observational data .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting reactivity results) for this compound?

  • Methodological Answer :

Identify principal contradictions : Use dialectical analysis to determine if discrepancies stem from experimental conditions (e.g., temperature, solvent polarity) or measurement limitations (e.g., instrumental sensitivity) .

Prioritize variables : Rank factors (e.g., catalyst loading, pH) by impact using factorial design experiments.

Cross-validate findings : Compare results with independent techniques (e.g., XRD for crystallinity vs. DSC for thermal stability) .

Q. What advanced statistical methods are suitable for analyzing multivariate data in this compound studies?

  • Methodological Answer :

  • Principal Component Analysis (PCA) : Reduces dimensionality in spectroscopic or chromatographic datasets to identify dominant variables.
  • Machine Learning : Train models on historical data to predict reaction yields or optimize synthesis parameters.
  • Error propagation analysis : Quantify uncertainty in derived properties (e.g., Gibbs free energy) from raw measurements .

Q. How can interdisciplinary approaches (e.g., computational chemistry + experimental validation) enhance this compound research?

  • Methodological Answer :

Computational modeling : Use DFT (Density Functional Theory) to predict electronic properties or reaction pathways.

Experimental validation : Synthesize derivatives based on computational insights and test hypotheses (e.g., substituent effects on stability).

Iterative refinement : Update models with experimental data to improve predictive accuracy .

Data Management and Ethical Considerations

Q. What guidelines ensure ethical data sharing and citation practices for this compound research?

  • Methodological Answer :

  • FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.
  • Repository selection : Deposit raw spectra, crystallographic data, and protocols in discipline-specific repositories (e.g., ChemRxiv, Zenodo).
  • Attribution : Cite prior work using ACS or RSC citation styles, avoiding ambiguous references .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.